molecular formula C11H12N4O3 B5104531 1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone

1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone

Cat. No.: B5104531
M. Wt: 248.24 g/mol
InChI Key: HOVQWLPQKJOSLF-UHFFFAOYSA-N
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Description

1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenol and an appropriate leaving group such as a halide.

    Formation of the Ethanone Moiety: The ethanone group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-1,2,4-triazol-4-yl)-2-phenoxyethanone: Lacks the methoxy group, which may affect its biological activity and solubility.

    1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-chlorophenoxy)ethanone: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and toxicity.

Uniqueness

1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone is unique due to the presence of both the triazole ring and the methoxyphenoxy group, which may confer distinct biological and chemical properties. This combination of functional groups can enhance its potential as a versatile compound for various applications.

Properties

IUPAC Name

1-(3-amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-17-8-2-4-9(5-3-8)18-6-10(16)15-7-13-14-11(15)12/h2-5,7H,6H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVQWLPQKJOSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2C=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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